molecular formula C23H22BrN3O2 B14961923 5'-bromo-1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B14961923
M. Wt: 452.3 g/mol
InChI Key: LTRFGEZIQLMQOQ-UHFFFAOYSA-N
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Description

“5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This specific compound features a beta-carboline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” typically involves multiple steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The beta-carboline core is known for its biological activity, including potential anti-cancer, anti-inflammatory, and neuroprotective effects. This makes the compound of interest in biological research.

Medicine

Due to its biological activities, the compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” involves its interaction with various molecular targets. The beta-carboline core can interact with DNA, enzymes, and receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline compound with similar biological activities.

    Spirooxindoles: Compounds with a spiro linkage and indole core, known for their diverse biological activities.

Uniqueness

The unique combination of the beta-carboline core, spiro linkage, and specific substituents in “5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” sets it apart from other compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22BrN3O2

Molecular Weight

452.3 g/mol

IUPAC Name

5'-bromo-1'-methyl-2-(2-methylpropanoyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C23H22BrN3O2/c1-13(2)21(28)27-11-10-16-15-6-4-5-7-18(15)25-20(16)23(27)17-12-14(24)8-9-19(17)26(3)22(23)29/h4-9,12-13,25H,10-11H2,1-3H3

InChI Key

LTRFGEZIQLMQOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25

Origin of Product

United States

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